molecular formula C12H16ClN3O B2762631 [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 1439900-59-0

[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2762631
CAS No.: 1439900-59-0
M. Wt: 253.73
InChI Key: FDLTZHLFQNQFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C12H15N3O·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methoxybenzyl Group: The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 2-methoxybenzyl chloride with the imidazole derivative in the presence of a base such as sodium hydride.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the imidazole ring or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Products include 2-methoxybenzylamine or 2-methoxybenzyl alcohol.

    Substitution: Products vary depending on the nucleophile used, such as 2-methoxybenzylthiol or 2-methoxybenzyl chloride.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the methoxybenzyl group can enhance binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
  • [1-(2-Methoxyphenyl)-1H-imidazol-4-yl]methanamine hydrochloride
  • [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Uniqueness

Compared to similar compounds, [1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride may exhibit unique binding properties due to the specific positioning of the methoxy group on the benzyl ring. This can influence its interaction with biological targets, potentially leading to different pharmacological effects.

Properties

IUPAC Name

[1-[(2-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-16-12-5-3-2-4-10(12)7-15-8-11(6-13)14-9-15;/h2-5,8-9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLTZHLFQNQFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.